N-(3-chloro-4-fluorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
- Reagents: 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde.
- Conditions: Condensation reaction in the presence of a base.
- Product: 4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazole-3-thiol.
Step 3: Coupling with Chloro-fluorophenyl Group
- Reagents: 3-chloro-4-fluoroaniline.
- Conditions: Nucleophilic substitution reaction.
- Product: N-(3-chloro-4-fluorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the benzodioxepin moiety. The final steps involve the coupling of the triazole with the chloro-fluorophenyl group and the acetamide linkage.
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Step 1: Synthesis of the Triazole Core
- Reagents: Cyclopropylamine, hydrazine hydrate, and carbon disulfide.
- Conditions: Reflux in ethanol.
- Product: 4-cyclopropyl-1,2,4-triazole-3-thiol.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
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Oxidation: : The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
- Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures.
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Reduction: : The nitro group (if present) can be reduced to an amine.
- Reagents: Hydrogen gas with a palladium catalyst.
- Conditions: Room temperature and atmospheric pressure.
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Substitution: : The chloro and fluoro groups can be substituted with other nucleophiles.
- Reagents: Various nucleophiles such as amines or thiols.
- Conditions: Reflux in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro or fluoro positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide: Similar in structure but with different substituents on the benzene ring.
N-(3-chloro-4-fluorophenyl)-3-boronobenzamide: Contains a boron group instead of the triazole and benzodioxepin moieties.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Features a pyrazolo-pyridine core instead of the triazole.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring, benzodioxepin moiety, and chloro-fluorophenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H20ClFN4O3S |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20ClFN4O3S/c23-16-11-14(3-6-17(16)24)25-20(29)12-32-22-27-26-21(28(22)15-4-5-15)13-2-7-18-19(10-13)31-9-1-8-30-18/h2-3,6-7,10-11,15H,1,4-5,8-9,12H2,(H,25,29) |
InChI Key |
BENRYKUGCJJMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=NN=C(N3C4CC4)SCC(=O)NC5=CC(=C(C=C5)F)Cl)OC1 |
Origin of Product |
United States |
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